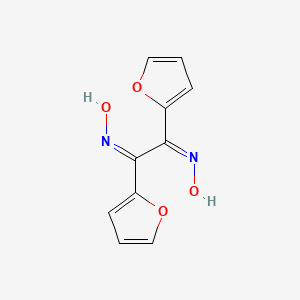

(2,2')-Furildioxime

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

522-27-0 |

|---|---|

Molecular Formula |

C10H8N2O4 |

Molecular Weight |

220.18 g/mol |

IUPAC Name |

N-[1,2-bis(furan-2-yl)-2-hydroxyiminoethylidene]hydroxylamine |

InChI |

InChI=1S/C10H8N2O4/c13-11-9(7-3-1-5-15-7)10(12-14)8-4-2-6-16-8/h1-6,13-14H |

InChI Key |

RBOZTFPIXJBLPK-UHFFFAOYSA-N |

Isomeric SMILES |

C1=COC(=C1)/C(=N\O)/C(=N\O)/C2=CC=CO2 |

Canonical SMILES |

C1=COC(=C1)C(=NO)C(=NO)C2=CC=CO2 |

Appearance |

Solid powder |

physical_description |

White powder; [Acros Organics MSDS] |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Furildioxime; NSC 5055; NSC-5055; NSC5055 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization of Furildioxime

Established Synthetic Routes for α-Furildioxime

The synthesis of α-furildioxime can be achieved through both traditional and contemporary chemical strategies.

Classical Preparation Methods

The most established and straightforward method for synthesizing α-furildioxime is through the condensation reaction of furil (B128704) with hydroxylamine (B1172632). In this procedure, furil is treated with hydroxylamine hydrochloride, typically in the presence of a base such as sodium hydroxide (B78521) or sodium carbonate. The reaction is commonly carried out in an aqueous ethanol (B145695) solution. The base neutralizes the hydrochloride salt, liberating free hydroxylamine, which then reacts with the two ketone groups of furil to form the corresponding dioxime. This method is a variation of the general synthesis for oximes from carbonyl compounds and remains a fundamental technique in organic chemistry.

Multi-component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are prized for their efficiency and atom economy. rajpub.com While MCRs for the direct synthesis of α-furildioxime are not prominently documented, the compound itself serves as a crucial reactant in well-established three-component reactions. researchgate.net Specifically, α-furildioxime acts as a proton source in the one-pot synthesis of novel ketenimines. rajpub.comresearchgate.net This reaction involves the combination of an alkyl isocyanide, a dialkyl acetylenedicarboxylate, and α-furildioxime. researchgate.net The process is highly efficient, proceeds under neutral conditions, and produces highly functionalized ketenimines in good yields. researchgate.netacs.org This highlights the utility of α-furildioxime as a valuable building block in constructing complex molecules through efficient, one-pot procedures.

Table 1: Three-Component Synthesis of Ketenimines Using α-Furildioxime This interactive table summarizes the reactants and products in the multi-component synthesis of ketenimines.

| Reactant 1 | Reactant 2 | Reactant 3 (Proton Source) | Product Class |

|---|---|---|---|

| Alkyl Isocyanide | Dialkyl Acetylenedicarboxylate | α-Furildioxime | Ketenimine |

| Cyclohexyl Isocyanide | Dimethyl Acetylenedicarboxylate | α-Furildioxime | Dimethyl 2-((cyclohexylimino)methylene)succinate derivative |

Synthesis of Novel Furildioxime Derivatives

The furildioxime scaffold provides a versatile platform for the synthesis of new and complex molecular architectures through targeted structural modifications and functional group introductions.

Strategies for Structural Modification

A key strategy for modifying the structure of furildioxime involves using its reactive hydroxyl groups to attach larger, functional moieties. An example of this is the synthesis of precursors for complex macrocycles like phthalocyanines. In one documented route, α-furildioxime is reacted with 4-nitrophthalonitrile (B195368) in the presence of a base (K₂CO₃) in dry dimethylformamide (DMF). This results in a nucleophilic aromatic substitution reaction where the oxygen atoms of the dioxime displace the nitro groups on two phthalonitrile (B49051) units. This creates a new, larger molecule that incorporates the original furildioxime structure as a bridge within a larger phthalodinitrile derivative, which can then be used to synthesize novel ball-type phthalocyanines.

Functional Group Introduction

The introduction of new functional groups is integral to structural modification. In the synthesis of the aforementioned phthalodinitrile derivative, several new functional groups are introduced onto the furildioxime core. The reaction with 4-nitrophthalonitrile introduces both ether linkages and terminal cyano (-C≡N) groups. These cyano groups are particularly important as they are the reactive sites for the subsequent cyclotetramerization reaction that forms the phthalocyanine (B1677752) macrocycle. This method showcases how furildioxime can be functionalized through nucleophilic substitution to yield complex derivatives with specific reactive handles for further chemical transformations. acgpubs.orgbeilstein-journals.orgmdpi.com

Table 2: Synthesis of a Phthalodinitrile Derivative from α-Furildioxime This interactive table outlines the synthesis of a complex derivative via functional group introduction.

| Starting Material | Reagent | Solvent/Base | Key Functional Groups Introduced | Product |

|---|---|---|---|---|

| α-Furildioxime | 4-Nitrophthalonitrile | DMF / K₂CO₃ | Ether, Cyano (-C≡N) | Phthalodinitrile derivative of furildioxime |

Green Chemistry Principles in Furildioxime Synthesis

The principles of green chemistry, which aim to create more environmentally benign chemical processes, are highly applicable to the synthesis of furildioxime and its derivatives. numberanalytics.com Traditional methods often rely on organic solvents and can require long reaction times. Modern approaches seek to mitigate these issues.

Several green strategies reported for the synthesis of other oximes can be adapted for furildioxime. nih.govijprajournal.com Microwave-assisted synthesis has been shown to dramatically reduce reaction times, from hours to minutes, while often improving yields. mdpi.com Performing reactions under solvent-free conditions is another key green approach. mdpi.com This can be achieved by grinding the solid reactants together, sometimes with a solid support like basic alumina (B75360) or a catalyst such as Bi₂O₃, which minimizes waste and eliminates the need for volatile organic solvents. nih.govmdpi.comresearchgate.net Furthermore, the use of aqueous solvents or recyclable catalysts represents a significant step toward a more sustainable synthesis, reducing both environmental impact and cost. numberanalytics.comijprajournal.com

Coordination Chemistry of Furildioxime

Ligand Characterization and Coordination Modes

The coordination behavior of furildioxime is primarily dictated by the two nitrogen atoms of the oxime groups and, potentially, the oxygen atoms of the furan (B31954) rings. This versatility allows for different coordination modes, with the bidentate mode being the most prevalent.

In its most common coordination mode, furildioxime acts as a bidentate ligand. benchchem.com It typically coordinates to a metal center through the nitrogen atoms of its two oxime groups (-NOH). niscair.res.inias.ac.in This N,N-coordination leads to the formation of a stable five-membered chelate ring with the metal ion. This mode is characteristic of vicinal dioximes, which are well-known for forming square planar complexes with d⁸ metal ions like Ni(II) and Pd(II). niscair.res.inajol.info Infrared (IR) spectroscopic studies of these complexes confirm the coordination through nitrogen, as evidenced by shifts in the C=N and N-O stretching frequencies compared to the free ligand. ias.ac.in The formation of a Pt-N bond, and the absence of a Pt-O bond, was confirmed in a study of a platinum complex with 1,2-cyclohexanedionedioxime, a related ligand, further supporting the N,N bidentate coordination model for dioximes. niscair.res.in

While less common, the potential for furildioxime to act as a tridentate ligand has been considered. dpma.de This coordination would involve the two oxime nitrogen atoms and one of the oxygen atoms from a furan ring. ontosight.airesearchgate.net The furan oxygen possesses lone pairs of electrons that could potentially donate to a metal center. teachthemechanism.com The involvement of the furan oxygen in coordination would lead to the formation of an additional chelate ring, potentially increasing complex stability. Research has suggested that an iron(III) complex involves furildioxime acting as a tridentate ligand. researchgate.net However, the delocalization of one of the oxygen's lone pairs into the aromatic furan ring might reduce its donor capacity, making bidentate coordination via the more basic oxime nitrogens generally more favorable. teachthemechanism.com

Furildioxime is recognized as an effective chelating agent, forming stable ring structures with metal ions. ontosight.ainih.govebiohippo.commedkoo.com The formation of these chelate rings, which are typically five- or six-membered for maximum stability, results in complexes that are significantly more stable than those formed with analogous monodentate ligands. shivajichk.ac.inquora.com This phenomenon is known as the chelate effect. libretexts.org

The enhanced stability of chelate complexes is primarily attributed to thermodynamic factors, specifically a more favorable entropy change (ΔS°). quora.comlibretexts.org The reaction of one bidentate ligand displaces two monodentate ligands, leading to an increase in the number of free particles in the solution and thus a positive change in entropy. libretexts.orgwikipedia.org

The strength of the interaction between a metal ion and a ligand is quantified by the stability constant (also known as the formation constant), which is the equilibrium constant for the complex formation reaction. wikipedia.org High stability constant values indicate the formation of a stable complex. wikipedia.orgnist.gov These constants are determined experimentally under specific conditions of temperature, pH, and ionic strength, as their values can vary with these parameters. wikipedia.orgethz.ch For instance, the stability of copper glycinate (B8599266) complexes differs depending on the ionic medium used during measurement. wikipedia.org While specific stability constants for furildioxime complexes are spread across specialized literature and databases nist.gov, the general principle holds that its chelating nature leads to the formation of thermodynamically stable metal complexes.

Synthesis and Characterization of Furildioxime Metal Complexes

The ability of furildioxime to form stable, often colored, and insoluble chelates has made it a valuable reagent, particularly for the gravimetric and spectrophotometric analysis of transition metals like nickel and palladium. sigmaaldrich.comacs.orgacs.org

Furildioxime is a well-established analytical reagent for the detection and quantification of nickel(II) ions. ebiohippo.commedkoo.comacs.org It reacts with Ni(II) in a neutral or slightly alkaline solution to form a distinctively colored precipitate. sigmaaldrich.comresearchgate.net

Synthesis: The typical synthesis of bis(α-furildioximato)nickel(II) involves the reaction of a nickel(II) salt, such as nickel(II) chloride, with a solution of α-furildioxime. Since furildioxime is insoluble in water, it is usually dissolved in an organic solvent like ethanol (B145695) or in a micellar solution. sigmaaldrich.comresearchgate.net The general reaction is:

Ni²⁺ + 2 C₁₀H₈N₂O₄ → [Ni(C₁₀H₇N₂O₄)₂] + 2 H⁺

Characterization: The resulting nickel(II) complex is characterized by its specific properties and spectroscopic data. The complex typically exhibits a square-planar geometry around the central nickel atom. researchgate.netrsc.org

| Property | Description | Reference |

| Appearance | Yellow precipitate | benchchem.comresearchgate.net |

| Solubility | Insoluble in water, soluble in organic solvents | researchgate.net |

| Geometry | Square-planar | researchgate.net |

| UV-Vis λmax | ~449 nm (in sol-gel matrix) | benchchem.comresearchgate.net |

| Coordination | Bidentate (N,N) | researchgate.net |

FTIR analysis of the Ni-FDO complex shows characteristic vibrations. For example, a peak observed around 1238 cm⁻¹ has been attributed to the N-O-H vibration in the formed complex. researchgate.net

Similar to its application with nickel, furildioxime is also employed as a reagent for the determination of palladium(II). sigmaaldrich.comunishivaji.ac.in It forms stable, extractable complexes with palladium, allowing for its separation and analysis. unishivaji.ac.in

Synthesis: Palladium(II) furildioximate complexes are synthesized by reacting a palladium(II) salt, commonly palladium(II) chloride, with furildioxime in a suitable solvent mixture. ajol.infoajchem-a.com Given the low aqueous solubility of both the ligand and PdCl₂, solvents like ethanol, methanol (B129727), or DMF are often used, and the reaction may be heated to ensure completion. ajol.infoajchem-a.comscispace.com The stoichiometry is typically 1:2 (metal:ligand), leading to the formation of a bis(furildioximato)palladium(II) complex. ajol.info

Characterization: The palladium(II) complexes are expected to adopt a square-planar geometry, which is highly characteristic of Pd(II) coordination compounds. ajol.infoajchem-a.com Characterization relies on a range of analytical techniques.

| Technique | Expected Findings | Reference |

| Elemental Analysis | Confirms the 1:2 metal-to-ligand ratio. | ajol.info |

| Molar Conductivity | Low values in solution indicate a non-electrolytic, neutral complex. | ajchem-a.com |

| FTIR Spectroscopy | Shifts in C=N and N-O stretching frequencies upon coordination to Pd(II). | ajol.info |

| UV-Vis Spectroscopy | Characteristic absorption bands in the UV-visible region due to d-d transitions and charge transfer. | ajol.infoajchem-a.com |

| ¹H NMR Spectroscopy | Changes in the chemical shifts of the furan and oxime protons upon complexation. | ajol.info |

Studies on related Schiff base complexes of palladium(II) show that the ligands coordinate in a monobasic bidentate fashion, resulting in square planar complexes, which supports the expected coordination behavior of furildioxime with palladium(II). ajol.info

Cobalt(II/III) Furildioximate Complexes

Furildioxime forms stable complexes with both cobalt(II) and cobalt(III) ions. The coordination typically involves the two nitrogen atoms of the dioxime groups, which act as bidentate ligands.

Cobalt(II) Complexes: In the +2 oxidation state, cobalt complexes with furildioxime are generally paramagnetic. nih.gov The geometry of these d⁷ complexes can vary, with tetrahedral and octahedral configurations being common. researchgate.net For instance, in the presence of ligands that induce a weak crystal field, a high-spin state is favored, often resulting in a tetrahedral or octahedral geometry. youtube.com Spectroscopic studies of Co(II) complexes often reveal bands in the visible region corresponding to d-d transitions, which are useful for differentiating geometries. researchgate.net The formation of Co(II)-furildioxime complexes is utilized in analytical methods, such as adsorptive stripping voltammetry, for the determination of cobalt in various samples. dergipark.org.tr

Cobalt(III) Complexes: Cobalt(II) complexes can often be oxidized to form cobalt(III) complexes, for example, by air oxidation during synthesis. researchgate.net Co(III), with its d⁶ electron configuration, typically forms diamagnetic, low-spin octahedral complexes. rsc.org These complexes are kinetically inert and their electronic spectra are characterized by ligand-to-metal charge transfer bands. acs.org The synthesis of Co(III) complexes with various dioxime ligands has been extensively studied, often resulting in highly stable structures. researchgate.netrsc.org

The following table summarizes typical properties of cobalt-furildioximate complexes based on general observations for cobalt-dioxime systems.

Interactive Data Table: Properties of Cobalt Furildioximate Complexes

| Property | Cobalt(II) Furildioximate | Cobalt(III) Furildioximate |

| Oxidation State | +2 | +3 |

| Electron Config. | d⁷ | d⁶ (low-spin) |

| Typical Geometry | Tetrahedral or Octahedral | Octahedral |

| Magnetic Property | Paramagnetic | Diamagnetic |

| Spectroscopic Feature | Visible d-d transitions | Ligand-to-metal charge transfer bands |

Copper(II) Furildioximate Complexes

Copper(II), a d⁹ metal ion, readily forms complexes with furildioxime. In these complexes, the furildioxime ligand typically acts as a bidentate N,N-donor, chelating to the copper center through its two nitrogen atoms. scirp.org The resulting complexes are often characterized by a square planar or a distorted octahedral geometry. znaturforsch.comrsc.orgrsc.org

The coordination environment around the Cu(II) center in dioxime complexes often involves four nitrogen atoms from two ligand molecules in the equatorial plane. dergipark.org.tr In some cases, additional ligands, such as water molecules, can occupy the axial positions to complete a five- or six-coordinate geometry. znaturforsch.come3s-conferences.org The Cu-N bond lengths in the equatorial plane are typically around 2.0 Å. acs.org

The formation of a colored Cu(II)-furildioxime complex is the basis for its use in the spectrophotometric determination of copper. researchgate.net However, in the analysis of other metals like nickel, copper can act as an interfering ion due to its own reaction with furildioxime. researchgate.net

Below is a data table with representative structural parameters for a copper(II) dioxime complex, which can be considered analogous to a furildioximate complex.

Interactive Data Table: Representative Structural Data for a Copper(II) Dioxime Complex

| Parameter | Value | Reference |

| Coordination Geometry | Distorted Octahedral | znaturforsch.com |

| Cu-N Bond Length (Å) | 1.954(4) - 1.985(4) | znaturforsch.com |

| Cu-O Bond Length (Å) | 1.953(3) (equatorial), 2.334(3) (axial) | znaturforsch.com |

| Cu···Cu Separation (Å) | 3.751 | znaturforsch.com |

Complexes with Other Transition Metals (e.g., Au, Re, U)

Furildioxime's chelating ability extends to a variety of other transition metals, where it is often employed for analytical purposes.

Gold (Au): Furildioxime has been noted to form a complex with gold. However, the interaction can also lead to the partial reduction of Au(III) to metallic gold, which complicates its use for quantitative separation or determination. researchgate.net Spectrophotometric methods for gold determination often involve other reagents. hrmrajgurunagar.ac.in

Rhenium (Re): Furildioxime is a well-established reagent for the spectrophotometric determination of rhenium. acs.orgacs.org It forms a colored chelate with rhenium, allowing for its quantification in various matrices. researchgate.net The method typically involves forming the reddish-purple rhenium-furildioxime complex in an acidic solution containing acetone (B3395972) to keep the complex dissolved. acs.org This technique is sensitive, with a high molar absorbancy index. acs.org In some applications, rhenium(IV) is identified as the catalytically active species in reactions involving furildioxime. wikipedia.org

Uranium (U): Furildioxime is used for the spectrophotometric determination of uranium(VI). rsc.org The formation of a colored U(VI)-furildioxime complex allows for its detection and quantification. rsc.org The determination is typically carried out via an extractive spectrophotometric method, where the uranium complex is extracted into an organic solvent like methyl isobutyl ketone (MIBK) before its absorbance is measured. rsc.org

Metal-Ligand Bonding Analysis in Furildioxime Complexes

Nature of Covalent and Dative Interactions

The bonding between a metal ion and the furildioxime ligand is best described as a coordinate covalent bond, also known as a dative bond. libretexts.orglibretexts.orgsavemyexams.com In this type of interaction, the ligand, which possesses lone pairs of electrons on its two nitrogen atoms, acts as a Lewis base. libretexts.org The metal ion, being an electron-deficient species (a Lewis acid), has vacant orbitals that can accept these electron pairs. libretexts.orgunacademy.com

A dative covalent bond is formed when the furildioxime ligand donates both electrons in the shared pair to the central metal ion. libretexts.orgsavemyexams.com This interaction results in the formation of a stable chelate ring structure. Once formed, a dative bond is indistinguishable from a normal covalent bond in terms of its properties. wikipedia.org While Crystal Field Theory treats this interaction as purely electrostatic, Molecular Orbital Theory provides a more complete picture by considering the overlap of metal and ligand orbitals, accounting for the covalent character of the metal-ligand bond. dalalinstitute.com The stability of metal-dioxime complexes is a testament to the effectiveness of this dative bonding. scirp.org

Electron Density Distribution within Coordination Sphere

The formation of a complex between a metal ion and furildioxime ligands significantly alters the electron density distribution within the coordination sphere. This can be effectively described using the principles of Crystal Field Theory (CFT). wikipedia.orgtutorchase.com

According to CFT, the ligands are treated as negative point charges that approach the central metal ion. wikipedia.org This approach creates an electrostatic field that removes the degeneracy of the metal's d-orbitals, splitting them into different energy levels. tutorchase.comlibretexts.org For an octahedral complex, the d-orbitals split into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). youtube.com

The electron density of the metal's d-electrons is affected by this splitting. Electrons in the eg orbitals point directly towards the ligands, experiencing greater electrostatic repulsion and thus having higher energy. youtube.com Conversely, electrons in the t₂g orbitals are directed between the ligands, experiencing less repulsion and having lower energy. dacollege.org The distribution of the metal's valence electrons within these split orbitals is dictated by the magnitude of the crystal field splitting energy (Δo) and the spin-pairing energy. youtube.com This specific electron density distribution determines the complex's key properties, such as its color and magnetic behavior (paramagnetic or diamagnetic). tutorchase.com The donation of electron density from the ligand's nitrogen atoms to the metal ion creates a region of high electron density along the metal-ligand bond axis. researchgate.net

Advanced Structural Characterization of Furildioxime and Its Complexes

X-ray Crystallographic Studies of α-Furildioxime

X-ray diffraction studies on α-furildioxime itself have provided critical insights into its intrinsic molecular geometry and the non-covalent forces that govern its crystal assembly.

In the solid state, the α-furildioxime molecule adopts a specific conformation dictated by the spatial arrangement of its furan (B31954) rings and oxime groups. While detailed conformational parameters for the pure, unsolvated crystal form are not extensively detailed in the provided research, studies on its solvates offer significant insights. iucr.org The conformation is generally characterized by the relative orientations of the two furan rings and the configuration of the dioxime moieties. The inherent flexibility of the molecule around the central carbon-carbon bond allows for different torsional angles, which can be influenced by the crystalline environment. rsc.orgmdpi.com The stability of a particular conformation in the solid state is often a result of a delicate balance between intramolecular steric effects and intermolecular packing forces. rsc.orgnih.gov

The way α-furildioxime molecules pack in a crystal lattice is heavily influenced by intermolecular interactions. A key example is the formation of solvates, which are crystalline solids containing solvent molecules within the lattice. numberanalytics.comwikipedia.org The structure of a benzene (B151609) solvate of α-furildioxime has been reported, demonstrating how solvent inclusion can direct crystal packing. iucr.org In such structures, the solvent molecules occupy voids within the crystal lattice and can participate in various non-covalent interactions, such as van der Waals forces, with the α-furildioxime molecules. numberanalytics.comwikipedia.org

The presence of solvent molecules can fundamentally alter the crystal's symmetry and packing arrangement compared to the unsolvated form. numberanalytics.com These solvates, sometimes termed pseudopolymorphs, are critical to study as they reveal the versatility of the molecule's intermolecular interactions. numberanalytics.comresearchgate.netresearchgate.net In the case of furazidin, a related heterocyclic compound, studies have shown that solvent molecules are often hydrogen-bonded to the primary molecule, and the incorporation of water can lead to more efficient hydrogen bond networks, forming unique layered packings for each solvate. researchgate.netresearchgate.net Similar principles of hydrogen bonding and layer formation are expected to play a significant role in the crystal packing of α-furildioxime.

Single Crystal X-ray Diffraction of Metal-Furildioxime Complexes

Single crystal X-ray diffraction is the definitive tool for elucidating the intricate structures of metal-furildioxime complexes. jocpr.com This technique allows for the precise determination of coordination geometries, the measurement of bond lengths and angles, and the visualization of extended supramolecular networks. scirp.org The complexation of α-furildioxime with metal ions like Ni(II) and Pd(II) leads to the formation of stable, crystalline compounds suitable for such analysis. acs.orgmdpi.comresearchgate.net

Metal-dioxime complexes are known for adopting specific coordination geometries, and furildioxime complexes are no exception. Nickel(II) and Palladium(II) complexes of vic-dioximes typically feature the metal ion in a square planar coordination environment. In these structures, the two dioxime ligands are coplanar with the central metal ion.

For instance, in bis(α-furildioxime)nickel(II), the nickel atom is coordinated by the four nitrogen atoms of the two bidentate furildioxime ligands. This arrangement results in a stable, planar complex. The geometry around the metal center in such complexes is often a distorted square planar or, in some cases with additional axial ligands, a distorted octahedral geometry. asianpubs.orgmdpi.commdpi.com The specific geometry is influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand. mdpi.com X-ray diffraction studies confirm these geometries by precisely mapping the positions of the metal ion and the coordinating nitrogen and oxygen atoms. mdpi.comnih.gov

Table 1: Typical Coordination Geometries in Metal Complexes

| Coordination Number | Geometry |

|---|---|

| 4 | Square Planar, Tetrahedral |

| 5 | Square Pyramidal, Trigonal Bipyramidal |

| 6 | Octahedral |

This table presents common coordination geometries observed in transition metal complexes, including those formed with dioxime ligands.

Crystallographic data provides precise measurements of the bond lengths and angles within the coordination sphere of the metal ion, offering insight into the nature of the metal-ligand bonding. In metal-furildioxime complexes, key parameters include the metal-nitrogen bond lengths and the bite angle of the chelate ring.

Studies on nickel(II) and palladium(II) complexes of various vic-dioximes, including α-furildioxime, have measured the intermolecular metal-metal bond lengths within the crystal structure. researchgate.net These distances are a critical feature of the crystal packing for these square planar complexes. The bond distances within the coordination sphere, such as the Ni-N and Pd-N bonds, are typically in expected ranges for such complexes. scirp.org For example, in a related nickel(II) complex with a salen-type bisoxime ligand, the Ni-N bond lengths are found to be in the normal range, and the geometry around the nickel ion is a distorted octahedron. asianpubs.orgmdpi.com Similarly, analysis of copper(II) complexes reveals specific Cu-O and Cu-N bond lengths that define their coordination environment. mdpi.commdpi.comresearchgate.net

Table 2: Selected Interatomic Distances (Å) in Metal-Dioxime Complexes

| Complex | Metal-Metal Distance (Å) |

|---|---|

| Nickel(II) α-furildioxime | 3.245 |

| Palladium(II) α-furildioxime | 3.275 |

Data sourced from a comparative study of vic-dioxime complexes. researchgate.net These values represent the distance between adjacent metal ions in the stacked crystal structure.

Beyond the structure of a single molecule, coordination chemistry enables the construction of elaborate, multi-dimensional supramolecular architectures. mdpi.comnih.govnih.gov In the case of square planar metal-furildioxime complexes, individual complex units can stack upon one another in the solid state, leading to the formation of one-dimensional chains. researchgate.net

These chains are held together by intermolecular forces, most notably direct metal-metal interactions or bonds, which are a known feature of d8 metal complexes like those of Ni(II) and Pd(II). researchgate.net The strength of these metal-metal bonds influences properties such as solubility. researchgate.net Additionally, hydrogen bonding and π-π stacking interactions between the furan rings of adjacent complexes can further stabilize these extended structures, leading to the formation of 2D sheets or 3D networks. mdpi.comrsc.org The self-assembly process, guided by the specific coordination and intermolecular forces, allows for the rational design of materials with potentially novel properties. mdpi.comresearchgate.netrsc.org

Electron Diffraction and Microscopy Techniques

Electron diffraction and microscopy techniques are powerful tools for the structural characterization of materials at the micro- and nanoscale. These methods provide valuable information on crystallography, morphology, and elemental composition. While detailed electron diffraction studies on furildioxime are limited in recent literature, electron microscopy has been effectively used to characterize its complexes, particularly in applied materials.

An early investigation into the structure of α-furildioxime complexes of rhenium using electron-diffraction was reported in 1963, highlighting that this technique was applied to furildioxime coordination compounds decades ago. canterbury.ac.nzrsc.org More recent research has employed Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDS) to analyze furildioxime-based materials. mdpi.com

A notable application of these techniques is in the characterization of a sensor for nickel(II) ions, where 2,2-furildioxime was immobilized in a sol-gel matrix. mdpi.com SEM analysis was conducted to observe the three-dimensional appearance and surface morphology of the sensor film. mdpi.com Images were captured both before and after the film's exposure to Ni(II) ions, revealing a heterogeneous and nonuniform surface. mdpi.com

The elemental composition of the sensor film was determined using SEM-EDS. This analysis confirmed the presence of the constituent elements of the sol-gel matrix and the successful incorporation of nickel into the film upon exposure. The data illustrates the capability of the furildioxime-containing matrix to trap Ni(II) ions. mdpi.com

Below is a table summarizing the elemental composition of the sol-gel film containing 2,2-furildioxime after its use for Ni(II) detection, as determined by EDS analysis. mdpi.com

| Element | Weight % | Atomic % |

| C | 16.32 | 20.32 |

| O | 48.78 | 45.62 |

| Si | 34.35 | 18.29 |

| Ni | 0.10 | 0.03 |

| Total | 99.55 | 94.26 |

Theoretical and Computational Studies on Furildioxime

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical and physical properties. Analysis of the molecular orbitals and electrostatic potential provides a detailed picture of its reactivity and interaction patterns.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. libretexts.orgossila.com

HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons. libretexts.orgmalayajournal.org

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons. ossila.commalayajournal.org

The energy difference between these two orbitals is known as the HOMO-LUMO gap . This gap is a critical parameter that helps characterize the kinetic stability and chemical reactivity of a molecule. malayajournal.org A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wuxibiology.com Conversely, a small gap suggests the molecule is more reactive and can be easily excited. malayajournal.org

For a related compound, 5-nitro-2-furaldehyde (B57684) oxime, DFT calculations have been used to determine these values. nih.gov Similar calculations for furildioxime would yield crucial information about its electronic behavior. The HOMO-LUMO gap is also directly related to the electronic absorption spectrum of the molecule. libretexts.org

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.00 |

| LUMO Energy | -2.82 |

| HOMO-LUMO Energy Gap (ΔE) | 4.18 |

This table presents data for a related oxime to illustrate the typical output of such calculations. Specific values for furildioxime would require dedicated computational analysis.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.demdpi.com An MEP map is plotted on the surface of the molecule's electron density, using a color scale to indicate regions of different electrostatic potential. wolfram.com

The color scheme typically follows this convention:

Red: Regions of most negative potential, which are rich in electrons. These sites are attractive to electrophiles and are associated with lone pairs on electronegative atoms like oxygen and nitrogen. researchgate.netresearchgate.net

Blue: Regions of most positive potential, which are electron-deficient. These sites are susceptible to nucleophilic attack and are often found around hydrogen atoms attached to electronegative atoms. researchgate.netresearchgate.net

Green/Yellow: Regions of intermediate or near-zero potential. researchgate.net

For furildioxime, an MEP map would clearly identify the electronegative oxygen and nitrogen atoms of the furan (B31954) rings and the dioxime groups as the primary sites for electrophilic attack or coordination with metal cations like Ni²⁺. mdpi.com The hydrogen atoms of the oxime groups would be depicted as regions of positive potential. This visual representation provides a powerful, intuitive guide to the molecule's intermolecular interaction sites. uni-muenchen.demdpi.com

Atomic Charge Distribution and Dipole Moments

Computational analysis, particularly through methods like Density Functional Theory (DFT), provides significant insights into the electronic characteristics of furildioxime. researchgate.net The calculation of atomic charges is a fundamental application of quantum mechanics for describing molecular systems. researchgate.net Studies utilizing DFT calculations at the B3LYP/6-31G(d) level have investigated the natural atomic charges in the furildioxime molecule through Natural Bond Orbital (NBO) analysis. researchgate.net

The distribution of charges reveals that the nitrogen and oxygen atoms of the oxime groups carry negative charges, which is consistent with their high electronegativity. researchgate.net For instance, the nitrogen atoms (N3 and N4) and oxygen atoms (O5 and O6) of the oxime groups exhibit notable negative charges. This charge distribution is critical for understanding the molecule's reactivity and its interactions with other chemical species, such as metal ions. researchgate.net

Table 1: Calculated Natural Atomic Charges of α-Furil Dioxime using NBO Analysis (Note: Atom numbering is based on standard representations used in computational studies and may vary. The data reflects the charge distribution across the core atoms of the molecule as described in the source literature.)

| Atom | Charge (e) |

| C1 | -0.155 |

| C2 | -0.154 |

| N3 | -0.323 |

| N4 | -0.322 |

| O5 | -0.638 |

| O6 | -0.637 |

| O7 | -0.222 |

| O8 | -0.222 |

Source: Data derived from DFT-based molecular overview of α-furil dioxime. researchgate.net

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry serves as a powerful tool for elucidating the complex reaction mechanisms involving furildioxime. niscair.res.inresearchgate.net These theoretical approaches allow for the detailed examination of reaction pathways, including the identification of transient species like transition states and intermediates, which are often difficult to observe experimentally. ics.irdlib.si Studies have employed these methods to understand the kinetics and thermodynamics of reactions where furildioxime participates, particularly in the formation of metal complexes and in multicomponent organic syntheses. niscair.res.inresearchgate.net

For example, research on the substitution of aqua ligands from a Platinum(II) complex by furildioxime has utilized computational insights to support an associative substitution mechanism. niscair.res.inresearchgate.net Similarly, computational studies have been used to rationalize the outcomes of three-component condensation reactions involving furildioxime, dialkyl acetylenedicarboxylates, and alkyl isocyanides. ics.irresearchgate.net

Reaction energy profiles, or reaction coordinate diagrams, graphically represent the energy changes as reactants are converted to products. researchgate.net These profiles are constructed using data from kinetic and thermodynamic studies, often aided by computational calculations. niscair.res.in For the reaction between furildioxime and the [Pt(bpy)(H₂O)₂]²⁺ complex, studies have identified two consecutive reaction steps. researchgate.net

The first step is a rapid, ligand-dependent process believed to be the formation of an outer-sphere association complex. niscair.res.in The second, slower step is ligand-independent and corresponds to the chelation process, where the second nitrogen atom of the dioxime binds to the metal center. niscair.res.inresearchgate.net Thermodynamic calculations for this reaction have yielded negative values for the Gibbs Free Energy (ΔG⁰) at various temperatures, which supports the spontaneous formation of the initial outer-sphere complex. niscair.res.in The activation parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, have also been determined, providing a comprehensive energy profile consistent with an associative mechanism. niscair.res.inresearchgate.net

Table 2: Representative Activation Parameters for the Reaction of Furildioxime (L³H) with a Pt(II) Complex

| Parameter | Value |

| ΔH₁‡ (kJ mol⁻¹) | 51 ± 2 |

| ΔS₁‡ (J K⁻¹ mol⁻¹) | -81 ± 6 |

| ΔH₂‡ (kJ mol⁻¹) | 64 ± 1 |

| ΔS₂‡ (J K⁻¹ mol⁻¹) | -173 ± 5 |

Source: Data derived from kinetic studies on Platinum(II) complexes with bidentate N,N-donor ligands. niscair.res.in

Molecular Dynamics Simulations of Furildioxime Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. benchchem.commdpi.com This technique provides detailed information on the conformational dynamics and stability of molecules and their complexes in various environments. For furildioxime, MD simulations have been suggested as a method to investigate its conformational stability.

Furthermore, MD simulations have been applied in contexts where furildioxime is part of a larger system. For example, the behavior of furildioxime within a sol-gel matrix, used for the development of optical chemical sensors for nickel detection, can be modeled to understand the interactions between the ligand and its environment at a molecular level. Such simulations can provide insights into how the matrix influences the accessibility and reactivity of the embedded furildioxime molecules. While detailed studies focusing exclusively on the molecular dynamics of isolated furildioxime are not prevalent in the reviewed literature, the technique remains a highly relevant tool for exploring its behavior in complex systems.

Spectroscopic Investigations of Furildioxime and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. edinst.comuni-siegen.de These methods are powerful tools for identifying functional groups and determining molecular structure. tanta.edu.egnih.gov

Infrared (IR) Spectroscopy: Characteristic Band Assignments

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. wikipedia.org The resulting IR spectrum displays absorption bands at specific wavenumbers, corresponding to the frequencies of these vibrations. pressbooks.pub These bands are characteristic of the functional groups present in the molecule. vscht.cz

For furildioxime, key characteristic IR absorption bands have been identified. The C=N stretching vibration is a significant marker and has been observed at approximately 1635 cm⁻¹. researchgate.net The presence of the Si-OH group, when furildioxime is incorporated into a sol-gel matrix with tetraethoxysilane (TEOS), is indicated by a band around 3425 cm⁻¹, which can shift to 3464 cm⁻¹ upon interaction with other species. researchgate.net

Table 1: Characteristic IR Bands for Furildioxime and its Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C=N | Stretching | ~1635 | researchgate.net |

| Si-OH | Stretching | ~3425 | researchgate.net |

| Si-OH (shifted) | Stretching | ~3464 | researchgate.net |

Raman Spectroscopy: Vibrational Mode Analysis

While specific Raman data for furildioxime is not detailed in the provided search results, the principles of Raman spectroscopy allow for the analysis of its vibrational modes. Raman active modes are those that involve a change in the polarizability of the molecule. libretexts.org For a molecule like furildioxime, one would expect to observe characteristic bands for the C=C and C-C bonds within the furan (B31954) rings, as well as the C=N and N-O bonds of the oxime groups. For instance, C-C vibrations are typically seen around 800 cm⁻¹, while C=C vibrations appear at higher frequencies, around 1600 cm⁻¹. renishaw.com The breathing mode of the aromatic furan ring would also produce a characteristic Raman band. renishaw.com

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis spectroscopy, investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is particularly useful for studying conjugated systems and metal complexes.

Ligand-Centered Electronic Transitions

In the context of furildioxime, ligand-centered electronic transitions involve the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals within the furildioxime molecule itself. These transitions are typically of the π → π* and n → π* type, arising from the conjugated system of the furan rings and the oxime groups. The specific wavelengths of these absorptions provide information about the electronic structure of the ligand.

Metal-Ligand Charge Transfer (MLCT) Phenomena

When furildioxime acts as a ligand and coordinates with a metal ion, new electronic transitions can occur, known as charge-transfer transitions. Metal-to-Ligand Charge Transfer (MLCT) is a prominent phenomenon where an electron is excited from a metal-based orbital to a ligand-based orbital. These transitions are often intense and can provide valuable information about the nature of the metal-ligand bonding and the electronic properties of the resulting complex.

Spectrophotometric Characterization of Complexes

UV-Vis spectrophotometry is a widely used method for the characterization and quantification of metal complexes of furildioxime. The formation of a complex between furildioxime and a metal ion often results in a colored solution with a distinct absorption maximum in the visible region of the electromagnetic spectrum.

For example, the complex of furildioxime with nickel(II) can be used for the spectrophotometric determination of Ni²⁺ ions. researchgate.net An optical chemical sensor incorporating furildioxime in a sol-gel matrix showed a linear response for Ni²⁺ concentrations between 1.0 and 5.0 mg L⁻¹, with an absorption maximum at 449 nm. researchgate.net Another study reported a molar absorptivity (ε) of 2.0 x 10⁴ L mol⁻¹ cm⁻¹ at 435 nm for a nickel-furildioxime system. chemijournal.com

Table 2: Spectrophotometric Data for Furildioxime Complexes

| Metal Ion | Wavelength (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Linear Range (mg L⁻¹) | Reference |

|---|---|---|---|---|

| Nickel(II) | 449 | Not specified | 1.0 - 5.0 | researchgate.net |

| Nickel(II) | 435 | 2.0 x 10⁴ | Not specified | chemijournal.com |

Advanced Analytical Methodologies and Applications of Furildioxime

Spectrophotometric Determination Techniques

Spectrophotometry, a cornerstone of quantitative analysis, frequently employs furildioxime as a chromogenic agent. Furildioxime forms distinctly colored complexes with a range of metal ions, allowing for their precise measurement based on the absorption of light. The selectivity and sensitivity of these methods are often enhanced through techniques such as liquid-liquid extraction and the use of micellar media.

Quantitative Analysis of Nickel(II)

Furildioxime is a well-established reagent for the spectrophotometric determination of nickel(II). It reacts with Ni(II) to form a stable, colored complex, which can be quantified. mdpi.comnih.gov Various methods have been developed to optimize this analysis, catering to different sample matrices and concentration ranges.

One approach involves a flow injection spectrophotometric method where the sparingly soluble Ni-furildioxime complex is solubilized in a micellar solution of Brij-35 at a pH of 9.0. nih.govnih.gov This technique allows for a high sample throughput of 120 samples per hour. nih.gov The absorbance is measured at 480 nm, and the method demonstrates linearity from 0.02 to 10 µg mL⁻¹ and from 10 to 30 µg mL⁻¹, depending on the sample volume used. nih.govnih.gov The molar absorption coefficient for this method is 6.0 × 10³ L mol⁻¹ cm⁻¹. nih.govnih.gov

Another sensitive technique is dispersive liquid-liquid microextraction (DLLME) combined with UV-Vis spectrophotometry. chem-soc.si In this method, the Ni(II)-furildioxime complex is extracted from the aqueous sample into fine droplets of chloroform (B151607), with ethanol (B145695) acting as the dispersive solvent. chem-soc.si The optimal pH for this extraction is in the range of 7 to 10. chem-soc.si The absorbance of the extracted complex is measured at 433 nm. chem-soc.si This DLLME method provides a linear calibration curve from 5 to 180 µg L⁻¹ and achieves a low detection limit of 0.6 µg L⁻¹. chem-soc.si

Furildioxime has also been immobilized in a sol-gel matrix to create an optical chemical sensor for Ni²⁺ determination in water. mdpi.com This sensor exhibits a color change from transparent to yellow upon complexation with nickel, with maximum absorbance at 449 nm. mdpi.com The optimal response is achieved at a pH of 8.5 with a 10-minute complex formation time. mdpi.com The sensor has a linear range of 1–5 mg L⁻¹ and a detection limit of 0.111 mg L⁻¹. mdpi.com

Additionally, furildioxime is used in conjunction with electrothermal atomic absorption spectrometry for nickel analysis in serum and urine, where the Ni(II)-furildioximate complex is extracted into methylisobutylketone. nih.gov

Table 1: Spectrophotometric Methods for Nickel(II) Determination using Furildioxime

| Method | Matrix/Solvent | pH | λmax (nm) | Linear Range | Detection Limit | Reference |

| Flow Injection Analysis | Micellar (Brij-35) | 9.0 | 480 | 0.02-30 µg mL⁻¹ | 10 ng mL⁻¹ | nih.govnih.gov |

| Dispersive Liquid-Liquid Microextraction | Chloroform/Ethanol | 7-10 | 433 | 5-180 µg L⁻¹ | 0.6 µg L⁻¹ | chem-soc.si |

| Optical Chemical Sensor | Sol-Gel Film | 8.5 | 449 | 1-5 mg L⁻¹ | 0.111 mg L⁻¹ | mdpi.com |

Quantitative Analysis of Palladium(II)

Furildioxime serves as a highly selective reagent for the quantitative determination of palladium(II), forming insoluble and colored complexes. uni.edu In acidic solutions, its selectivity for palladous ions allows for rapid separation from many other heavy metals. uni.edu

A rapid spectrophotometric method for determining palladium in water samples involves dispersive liquid-liquid microextraction (DLLME). researchgate.net In this procedure, palladium ions react with α-furildioxime to form a hydrophobic complex that is extracted into chloroform (extraction solvent) with the aid of ethanol (dispersive solvent). researchgate.net The optimal pH for this extraction is 1. researchgate.net This method is linear for palladium concentrations ranging from 10 to 200 μg L⁻¹ and has a detection limit of 1.1 μg L⁻¹. researchgate.net

Another effective technique utilizes solid-liquid separation after liquid-liquid extraction with molten naphthalene. nii.ac.jp The palladium-α-furildioximate complex is extracted into molten naphthalene. nii.ac.jp The solid mixture is then dissolved in chloroform, and the absorbance is measured at 378 nm. nii.ac.jp Beer's law is followed for palladium amounts between 3 and 50 µg in 10 ml of chloroform, with a calculated molar absorptivity of 2.03 x 10⁴ L·mol⁻¹·cm⁻¹. nii.ac.jp

Table 2: Spectrophotometric Methods for Palladium(II) Determination using Furildioxime

| Method | Matrix/Solvent | pH | λmax (nm) | Linear Range | Detection Limit | Reference |

| Dispersive Liquid-Liquid Microextraction | Chloroform/Ethanol | 1 | Not Specified | 10-200 µg L⁻¹ | 1.1 µg L⁻¹ | researchgate.net |

| Molten Naphthalene Extraction | Naphthalene/Chloroform | ~4.5 | 378 | 3-50 µg / 10 mL | 0.0052 µg cm⁻² | nii.ac.jp |

Determination of Other Metal Ions (e.g., Co, Cu, Au, Re, U)

Beyond nickel and palladium, furildioxime is utilized for the spectrophotometric determination of several other metal ions, including cobalt, copper, gold, rhenium, and uranium. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Rhenium: Furildioxime is a sensitive reagent for rhenium. One method involves forming a reddish-purple rhenium-furildioxime complex in a 0.8N hydrochloric acid solution containing 26% acetone (B3395972) to keep the complex dissolved. acs.org The absorbance is measured directly at 532 µm, yielding a high molar absorbancy index of approximately 41,300. acs.org Molybdenum can interfere with this determination, but its interference can be eliminated through an ethyl xanthate-molybdenum extraction method. acs.org Another approach is based on the catalytic effect of perrhenate (B82622) on the acid hydrolysis of alpha-furildioxime in the presence of tin(II) chloride, which can determine rhenium concentrations in the range of 0.0005-0.5 µg/ml. nih.gov

Cobalt: Furildioxime is used as a complexing agent for the determination of cobalt, often in conjunction with nickel. tandfonline.com For instance, in zinc plant electrolytes, cobalt concentration is determined by adsorptive stripping voltammetry after complexation with α-furildioxime in an ammonia (B1221849) buffer. metrohm.commetrohm.com

Copper, Gold, and Uranium: While specific detailed spectrophotometric procedures for copper, gold, and uranium using furildioxime are less commonly cited in recent literature compared to nickel and palladium, the reagent is listed as suitable for their determination. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The formation of colored complexes with these ions is the basis for their analysis, though interference from other ions is a consideration. mdpi.com

Electrochemical Sensing Applications

Furildioxime's unique chemical structure, particularly its ability to act as a ligand, makes it a valuable component in electrochemical sensors. It is employed as a neutral carrier in potentiometric sensors and as a complexing agent in voltammetric methods.

Potentiometric Sensors Utilizing Furildioxime as a Neutral Carrier

Potentiometric ion-selective electrodes (ISEs) are a class of sensors that measure the activity of specific ions in a solution. The selectivity of these electrodes is often dictated by an ionophore or neutral carrier incorporated into a membrane, typically made of poly(vinyl chloride) (PVC). mdpi.com

Furildioxime has been successfully used as a neutral carrier in the fabrication of an ion-selective electrode. researchgate.netsigmaaldrich.com A prime example is a highly selective potentiometric sensor for Calcium(II) ions. researchgate.netcapes.gov.brisca.me In this application, a PVC-based membrane was prepared with α-furildioxime as the ionophore. researchgate.net The optimal membrane composition included dibutylphthalate (DBP) as a plasticizer and potassium tetrakis(p-chlorophenyl)borate (KTpClPB) as an anion excluder. researchgate.net

This Ca(II)-selective electrode exhibits a Nernstian response with a slope of 29.5 ± 0.5 mV per decade of Ca²⁺ activity over a wide concentration range of 2.56 × 10⁻⁷ to 1.0 × 10⁻¹ M. researchgate.net The sensor is characterized by a rapid response time of 10 seconds and can be used for over three months with good reproducibility. researchgate.net It operates effectively within a broad pH range of 3.5 to 9.0 and can be used in solutions containing up to 20% non-aqueous content. researchgate.net The sensor has proven useful as an indicator electrode in the potentiometric titration of calcium ions. researchgate.net

Voltammetric Approaches (e.g., Square Wave Voltammetry)

Voltammetric techniques, which measure current as a function of applied potential, can be made highly sensitive and selective by using complexing agents that interact with the target analyte. Furildioxime is an effective complexing agent in the voltammetric determination of metal ions.

A sensitive procedure for palladium determination utilizes square wave adsorptive stripping voltammetry (SWAdSV) on a hanging mercury drop electrode (HMDE). researchgate.net In this method, α-furildioxime (α-FD) serves as the complexing agent in an ammonium (B1175870) chloride/ammonium hydroxide (B78521) buffer (pH 9.5). researchgate.net The Pd-α-FD complex is pre-concentrated on the electrode surface before the potential is scanned. The calibration plot for this method is linear over the range of 5-90 ng/ml, with a very low detection limit of 0.029 ng/ml. researchgate.net

Differential pulse polarography (DPP) is another voltammetric technique that has been applied to the simultaneous determination of nickel and cobalt using furildioxime. tandfonline.comtandfonline.com In an ammonia/ammonium chloride buffer at pH 9.0, the furildioxime-sensitized reduction of Ni²⁺ and Co²⁺ occurs at peak potentials of -0.86 V and -1.04 V, respectively. tandfonline.com This method has achieved detection limits of 0.4 µg/L for nickel and 0.15 µg/L for cobalt in natural water samples. tandfonline.comtandfonline.com

Separation Science Applications

Furildioxime has proven to be a valuable reagent in various analytical separation techniques, primarily due to its ability to form stable and often colored complexes with specific metal ions. These properties are exploited in both traditional solvent extraction and modern chromatographic methods.

Solvent Extraction Methodologies

Solvent extraction, also known as liquid-liquid extraction, utilizes the differential solubility of a compound between two immiscible liquid phases to separate it from a mixture. kharagpurcollege.ac.in Furildioxime is particularly effective in this context for the selective extraction of metal ions like nickel (Ni²⁺) and palladium (Pd²⁺). uni.eduresearchgate.net The fundamental principle involves the formation of a neutral metal-furildioxime chelate complex, which is sparingly soluble in water but readily soluble in nonpolar organic solvents.

The choice of the organic solvent is critical for efficient extraction. Chloroform and 1,2-dichlorobenzene (B45396) have been identified as effective solvents for extracting the nickel-furildioxime complex. researchgate.net The extraction process is also highly dependent on the pH of the aqueous solution, as pH influences the deprotonation of the oxime groups and, consequently, the formation of the metal chelate. For instance, the extraction of the Ni(II)-furildioxime complex is typically performed in a buffered aqueous system at a pH of 9.0 to ensure complete complexation. nih.govchem-soc.si

A notable advancement in this area is the development of dispersive liquid-liquid microextraction (DLLME). This technique offers a high preconcentration factor, low solvent consumption, and operational simplicity. In one DLLME method for nickel determination, a mixture of ethanol (as the disperser solvent) and chloroform (as the extraction solvent) containing furildioxime is rapidly injected into the aqueous sample. chem-soc.si This creates a cloudy solution where fine droplets of the extraction solvent are dispersed throughout the aqueous phase, maximizing the surface area for rapid complex formation and extraction. The subsequent separation of the phases is achieved by centrifugation. chem-soc.si

Key parameters optimized in these methodologies include the type and volume of both the extraction and disperser solvents, the concentration of furildioxime, the pH of the sample, and the extraction time. chem-soc.si For example, studies have shown that while a certain concentration of furildioxime is necessary for complete complexation, an excessive amount does not improve and may even hinder extraction efficiency. chem-soc.si

Table 1: Optimized Conditions for Dispersive Liquid-Liquid Microextraction (DLLME) of Nickel using Furildioxime

| Parameter | Optimal Condition |

|---|---|

| Chelating Agent | 2,2'-Furildioxime |

| Extraction Solvent | Chloroform (100 µL) |

| Disperser Solvent | Ethanol (0.5 mL) |

| pH | 9.0 (Ammonia buffer) |

| Furildioxime Conc. | 2.0 x 10⁻⁴ mol L⁻¹ |

| Centrifugation Speed | 5000 rpm |

| Linear Range | 5–180 µg L⁻¹ |

| Limit of Detection | 0.6 µg L⁻¹ |

Data sourced from a study on DLLME combined with UV-Vis spectrophotometry for nickel determination in water samples. chem-soc.si

Chromatographic Separations (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. chromtech.com The separation is based on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase that is pumped through the system. google.com While specific, detailed research articles focusing solely on HPLC methods developed around furildioxime are not abundant, its properties as a chelating agent make it a suitable reagent for the separation and analysis of metal ions by HPLC, particularly in reversed-phase applications. google.com

In the context of HPLC, furildioxime can be used in several ways:

Pre-column Derivatization: Furildioxime can be reacted with metal ions in a sample prior to injection into the HPLC system. This process converts the metal ions into stable, neutral metal-furildioxime complexes. These complexes are often more hydrophobic than the free hydrated ions, making them well-suited for separation on a nonpolar stationary phase, such as a C18 column, in reversed-phase HPLC. google.comwaters.com The mobile phase would typically consist of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile.

Post-column Derivatization: In this approach, the metal ions are first separated on an HPLC column (for instance, using ion-exchange chromatography). The eluted fractions are then mixed with a continuous stream of furildioxime solution in a post-column reaction coil. The colored complexes formed are then detected by a UV-Vis detector. This method avoids potential issues with the separation of multiple metal-furildioxime complexes that might have similar retention times.

The detection of the metal-furildioxime complexes is typically achieved using a UV-Vis spectrophotometric detector set at the wavelength of maximum absorbance for the specific complex, such as 438 nm for the nickel complex in chloroform. nih.gov The selectivity of HPLC allows for the separation of different metal-furildioxime complexes from each other and from other interfering substances in the sample matrix. google.com

Development of Optical Chemical Sensors Based on Furildioxime

The intense color of the metal complexes formed by furildioxime, particularly with nickel, has been harnessed for the development of optical chemical sensors. These sensors provide a simple, cost-effective, and often portable alternative to more complex instrumental methods for metal ion detection. mdpi.comkyushu-u.ac.jp

Sol-Gel Immobilization Strategies

A key challenge in creating robust optical sensors is the stable immobilization of the sensing reagent onto a solid support. The sol-gel process has emerged as a highly effective method for entrapping organic reagents like furildioxime within an inert, transparent, and porous silica (B1680970) matrix. mdpi.comacs.org

The process typically involves the hydrolysis and condensation of a silicon alkoxide precursor, most commonly tetraethoxysilane (TEOS). mdpi.comkyushu-u.ac.jp Furildioxime, dissolved in a suitable solvent like methanol, is added to the TEOS solution along with water, an acid catalyst (e.g., hydrochloric acid), and sometimes a surfactant like Triton X-100. mdpi.com The subsequent reactions lead to the formation of a porous, glass-like gel network (a xerogel) with the furildioxime molecules physically trapped within its pores. mdpi.comunibe.ch This immobilization prevents the reagent from leaching out while allowing small analyte ions from the sample solution to diffuse into the matrix and react. unibe.ch

The sensor is often fabricated as a thin film by dip-coating the sol-gel mixture onto a transparent substrate, such as a glass slide or filter paper. mdpi.comnih.gov The physical and sensing properties of the resulting film, such as porosity and response time, can be tailored by controlling parameters like the precursor-to-water ratio and the aging time of the gel. nih.gov

Table 2: Typical Composition for a Furildioxime-Based Sol-Gel Sensor

| Component | Function |

|---|---|

| Tetraethoxysilane (TEOS) | Sol-gel precursor, forms the silica matrix |

| 2,2'-Furildioxime | Colorimetric reagent for Ni²⁺ detection |

| Methanol | Solvent for precursors and reagent |

| Hydrochloric Acid | Catalyst for hydrolysis and condensation |

| Triton X-100 | Surfactant, improves film quality and porosity |

Components used in the fabrication of an optical chemical sensor for Ni²⁺ determination. mdpi.comkyushu-u.ac.jp

Colorimetric Detection Principles

The detection mechanism of furildioxime-based optical sensors is based on a colorimetric response. mdpi.com The immobilized furildioxime is typically colorless or transparent. mdpi.com When the sensor is exposed to an aqueous solution containing nickel ions, the Ni²⁺ ions diffuse into the sol-gel matrix and react with the entrapped furildioxime. This complexation reaction forms a distinctively colored product. mdpi.com

Specifically, the reaction between Ni²⁺ and furildioxime within the sensor film produces a stable, yellow-colored Ni²⁺-FDO complex. mdpi.com The intensity of the yellow color developed is directly proportional to the concentration of nickel ions in the sample. This color change can be quantified by measuring the absorbance of the sensor film at the wavelength of maximum absorbance (λmax) of the complex, which is around 449 nm. mdpi.com

The optimal response for these sensors is typically achieved at a slightly alkaline pH of around 8.5, which facilitates the complex formation. mdpi.comugm.ac.id The response time, or the time required to reach a stable absorbance signal, is an important characteristic and is generally found to be around 10 minutes. mdpi.comugm.ac.id These sensors exhibit good sensitivity, with detection limits reported in the range of 0.111 mg L⁻¹. mdpi.comugm.ac.id While selective for nickel, some interference can occur from other metal ions that also react with furildioxime, such as cobalt(II) and copper(II). mdpi.com

Flow Injection Analysis (FIA) with Furildioxime

Flow Injection Analysis (FIA) is an automated analytical technique based on the injection of a discrete sample volume into a continuously flowing, unsegmented carrier stream. wikipedia.orgfu-berlin.de The injected sample disperses into the carrier stream, reacts with reagents, and the resulting product is measured as it passes through a detector. libretexts.org FIA offers advantages of high sample throughput, excellent reproducibility, and reduced reagent consumption. nih.govresearchgate.net

A simple and rapid FIA method has been developed for the determination of nickel using furildioxime as the complexing agent. nih.gov A significant challenge in adapting the furildioxime reaction to an aqueous FIA system is the low solubility of the Ni-furildioxime complex. nih.gov This is overcome by incorporating a non-ionic surfactant, such as Brij-35, into the reagent stream to create a micellar solution. These micelles act as a micro-heterogeneous system that solubilizes the sparingly soluble complex, eliminating the need for an organic solvent extraction step and simplifying the FIA manifold. nih.gov

In a typical single-channel FIA setup for nickel analysis, the reagent stream consists of a buffered solution (pH 9.0) containing furildioxime and Brij-35. nih.gov This stream is pumped continuously at a constant flow rate. The sample containing nickel is injected into this stream, and the Ni-furildioxime complex forms within a reaction coil. The absorbance of the solubilized yellow complex is then measured spectrophotometrically at approximately 480 nm. researchgate.netnih.gov

This method is characterized by its speed and efficiency, with a reported sample throughput of up to 120 samples per hour. researchgate.netnih.gov The system demonstrates high precision, with a low relative standard deviation. researchgate.netnih.gov While furildioxime is highly selective for nickel, cobalt is a major interfering ion. This interference can be managed by using an online column packed with a modified resin (e.g., Nitroso-R-salt modified XAD-16) to selectively remove cobalt from the sample before it reacts with the furildioxime. nih.gov

Table 3: Key Parameters of a Flow Injection Analysis (FIA) Method for Nickel

| Parameter | Value / Description |

|---|---|

| Complexing Reagent | Furildioxime (0.1%) |

| Solubilizing Agent | Brij-35 (0.01%) |

| Buffer | NH₄Cl/NaOH, pH 9.0 |

| Flow Rate | 2.0 mL min⁻¹ |

| Reaction Coil | 100 cm |

| Detection Wavelength | 480 nm |

| Linear Range | 0.02 to 10 µg mL⁻¹ |

| Sample Throughput | 120 samples h⁻¹ |

| RSD (n=5) | 0.01–0.2% |

Data from a single-channel FIA spectrophotometric method for nickel determination. researchgate.netnih.gov

Catalytic Applications and Mechanistic Studies

Metal-Furildioxime Complexes in Catalysis

Metal complexes containing furildioxime as a ligand have shown promise in mediating chemical transformations. The specific application is largely determined by the choice of the metal center and the reaction conditions, which dictate whether the process occurs in a homogeneous or heterogeneous phase.

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. wikipedia.org This setup allows for high activity and selectivity due to the well-defined nature of the catalytic active sites. wikipedia.orgrsc.org Metal-furildioxime complexes have been notably investigated as catalysts in polymerization reactions.

Specifically, rhodium(II) complexes of α-furildioxime have been identified as effective catalytic chain transfer agents (CCTAs) for the free-radical homopolymerization of methyl methacrylate (B99206) (MMA). kfnl.gov.sakfnl.gov.sa Catalytic chain transfer is a method for controlling the molecular weight of polymers. The process involves the transfer of a hydrogen atom from the catalyst to a growing polymer chain, terminating its growth and regenerating the catalyst in a form that can initiate a new chain.

Research comparing a rhodium(II) complex of α-furildioxime with a similar cobalt(II) complex (cobaloxime) revealed that the rhodium-furildioxime catalyst exhibits comparable activity in the bulk homopolymerization of MMA initiated by azobisisobutyronitrile (AIBN). kfnl.gov.sa This indicates that rhodium-furildioxime complexes can efficiently mediate the chain transfer process, making them a viable alternative to more traditional cobalt-based catalysts. kfnl.gov.sa

Table 1: Performance of Rhodium(II)-α-Furildioxime in Catalytic Chain Transfer Polymerization

| Monomer | Initiator | Catalyst | Catalytic Activity | Reference |

|---|

This application highlights the potential of furildioxime ligands to support catalytically active metal centers for important industrial processes like polymer synthesis. The combination of the furil (B128704) moiety and the dioxime group influences the electronic properties of the rhodium center, tuning its reactivity for the chain transfer cycle.

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, such as a solid catalyst in a liquid or gas mixture. libretexts.orgwikipedia.orglibretexts.org This approach offers significant practical advantages, most notably the ease of separating the catalyst from the product mixture, which simplifies purification and allows for catalyst recycling. researchgate.net

While specific, well-documented examples of metal-furildioxime complexes being used directly as heterogeneous catalysts are not prominent in the literature, their potential for such applications is considerable. googleapis.comuoh.edu.iq The development of heterogeneous catalysts often involves immobilizing a homogeneous catalyst onto a solid support. libretexts.orgresearchgate.net Metal-furildioxime complexes could be anchored to materials like silica (B1680970), alumina (B75360), or porous polymers. researchgate.net

The functional groups within the furildioxime ligand, including the furan (B31954) rings, could be chemically modified to facilitate covalent attachment to a support material. This would transform the soluble complex into a solid, recyclable catalyst while aiming to retain the intrinsic activity of the metallic active site. libretexts.org The stability of the metal-furildioxime coordination is crucial for this approach to prevent the metal from leaching off the support during the reaction. Given the established use of dioximes in forming robust metal complexes, furildioxime-based systems are promising candidates for the development of future heterogeneous catalysts. googleapis.com

Elucidation of Catalytic Reaction Mechanisms

Understanding the mechanism of a catalyzed reaction is fundamental to optimizing its performance and designing new, more efficient catalysts. rsc.orgmckgroup.org This involves identifying the role of the ligand, characterizing reactive intermediates, and mapping the energy profile of the reaction, including the transition states. wikipedia.orgmt.com

In any metal-catalyzed reaction, the ligands coordinated to the metal center play a decisive role in shaping the catalyst's properties and function. mdpi.comnih.govrsc.org Furildioxime, as a ligand, influences the catalytic cycle through several mechanisms:

Electronic Effects: The two nitrogen atoms of the dioxime group donate electron density to the metal center. The furan rings, with their own π-electron systems, can further modulate the electronic environment. This electronic tuning affects the metal's redox potential and its ability to interact with substrates. For instance, in the rhodium-catalyzed chain transfer, the ligand must stabilize the Rh(II) oxidation state and facilitate the reversible formation of a rhodium-hydride species. kfnl.gov.sa

Steric Environment: The three-dimensional structure of the furildioxime ligand creates a specific steric environment around the metal's active site. libretexts.org This can influence substrate selectivity by controlling which molecules can approach and bind to the metal center.

Stabilization of the Metal Center: The chelate effect of the bidentate dioxime group provides high stability to the resulting metallacycle, preventing the catalyst from decomposing under reaction conditions. This robustness is essential for a catalyst to undergo many turnovers without losing activity. nih.gov

In essence, the furildioxime ligand is not a passive spectator but an active participant in catalysis, creating a precisely defined coordination sphere that enables the metal center to perform its function efficiently. nih.govnih.gov

A catalytic cycle is a series of elementary steps that includes the formation of transient species known as reaction intermediates. wikipedia.org Identifying these intermediates is key to confirming a proposed mechanism. The highest energy point along the reaction coordinate between intermediates is the transition state, which determines the rate of the reaction. rsc.orgwikipedia.org

In the context of catalytic chain transfer mediated by rhodium-furildioxime, the mechanism is believed to proceed through the formation of a key metal-hydride intermediate. The catalytic cycle can be described as follows:

A growing polymer radical abstracts a hydrogen atom from the rhodium(II)-furildioxime complex.

This step terminates the polymer chain and generates a rhodium-hydride ([Rh-H]) intermediate. This intermediate is a short-lived, highly reactive species. wikipedia.org

The rhodium-hydride intermediate then transfers its hydrogen atom to a new monomer molecule, initiating the growth of a new polymer chain.

This final step regenerates the original rhodium(II)-furildioxime catalyst, allowing it to re-enter the catalytic cycle.

Emerging Research Areas and Future Directions in Furildioxime Chemistry

Supramolecular Assembly with Furildioxime Components

Supramolecular chemistry, which focuses on chemical systems composed of multiple molecules held together by non-covalent forces, is a fertile ground for furildioxime research. wikipedia.orgyoutube.com The principles of self-assembly and molecular recognition are central to creating larger, ordered structures from individual molecular building blocks. youtube.comnobelprize.org

Self-assembly is the spontaneous organization of molecules into stable, structurally well-defined aggregates. youtube.comwikipedia.org While specific research on the self-assembly of furildioxime into large, complex structures is still an emerging field, its molecular characteristics suggest significant potential. The furildioxime molecule possesses sites for hydrogen bonding, π-π stacking interactions (via the furan (B31954) rings), and van der Waals forces, which are all key drivers of self-assembly. wikipedia.orgyoutube.com

Researchers can design and predict the formation of various structures, such as monolayers, fibers, or more complex three-dimensional networks. wikipedia.orgnottingham.ac.ukuni-tuebingen.de The process often begins with molecules forming a disordered phase on a surface, which then organizes into more ordered, close-packed structures. wikipedia.org The ability of furildioxime to form stable complexes, particularly with metal ions, can be exploited to direct the assembly process, creating metallo-supramolecular structures with defined geometries and properties. mdpi.com

Table 1: Non-Covalent Interactions Relevant to Furildioxime Self-Assembly

| Interaction Type | Relevant Structural Feature in Furildioxime | Potential Role in Assembly |

|---|---|---|

| Hydrogen Bonding | Dioxime group (-NOH) | Directional bonding, formation of chains or sheets |

| π-π Stacking | Furan rings | Stacking of aromatic rings, contributing to columnar or layered structures |

| Coordinate Bonds | Dioxime and furan oxygen atoms | Complexation with metal ions to form ordered metallo-assemblies |

| Van der Waals Forces | Entire molecule | General intermolecular attraction, important for packing efficiency |